

A Comparative Guide to USP30 Inhibitors: USP30-I-1 vs. Compound 39

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Compound of Interest

Compound Name: USP30-I-1

Cat. No.: B15583890

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Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme (DUB) localized to the outer mitochondrial and peroxisomal membranes, has emerged as a critical regulator of organelle quality control. Its primary role in antagonizing the PINK1/Parkin-mediated mitophagy pathway has positioned it as a promising therapeutic target for neurodegenerative diseases, such as Parkinson's, and other conditions associated with mitochondrial dysfunction. This guide provides a detailed comparison of two prominent USP30 inhibitors, the covalent inhibitor **USP30-I-1** and the non-covalent inhibitor Compound 39, with a focus on their biochemical and cellular activities supported by experimental data.

Biochemical and Cellular Performance: A Head-to-Head Comparison

Both **USP30-I-1** and Compound 39 have demonstrated potent and selective inhibition of USP30, leading to the enhancement of mitophagy and pexophagy. The key differences in their performance are summarized below.

Table 1: In Vitro and Cellular Potency of USP30 Inhibitors

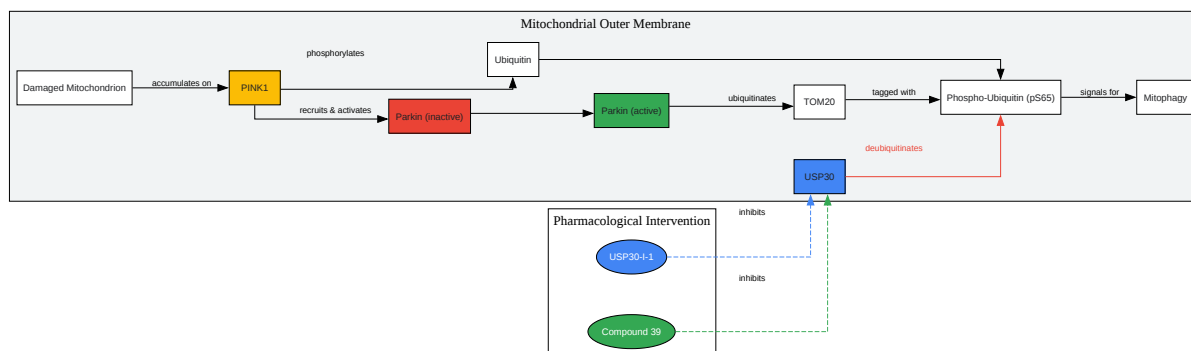
Parameter	USP30-I-1	Compound 39
Mechanism of Action	Covalent	Non-covalent
In Vitro IC50	94 nM[1][2]	~20 nM[3][4][5]
Cellular Target Engagement	Confirmed via activity-based probe profiling[2]	Confirmed via activity-based probe profiling[6]

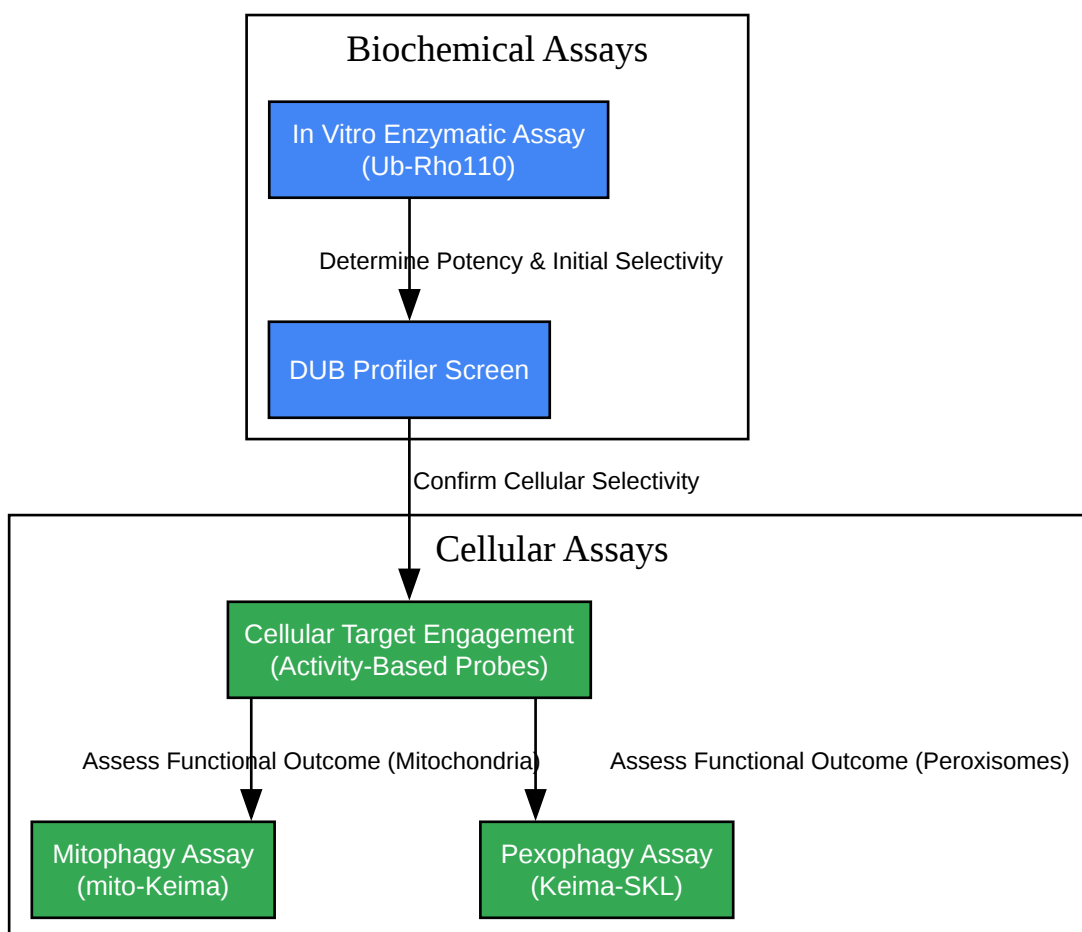
Table 2: Selectivity Profile Against Deubiquitinating Enzymes (DUBs)

Inhibitor	Concentration	Selectivity Profile	Key Off-Targets (if any)
USP30-I-1	≤ 1 μM	Highly selective for USP30 against a panel of over 40 DUBs.[2]	None significant
10 μM	Reduced selectivity.	~50% inhibition of USP10[2]	
Compound 39	1-100 μM	Highly selective for USP30 against a panel of over 40 DUBs.[3][6]	None significant within the tested range

Signaling Pathway and Experimental Workflows

To understand the context in which these inhibitors function, it is crucial to visualize the underlying biological pathways and the experimental procedures used to characterize them.





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